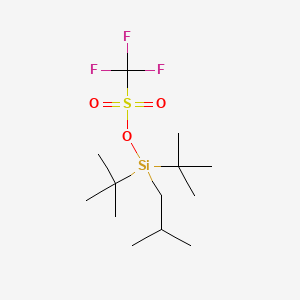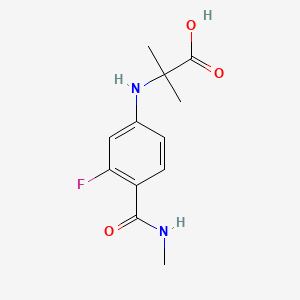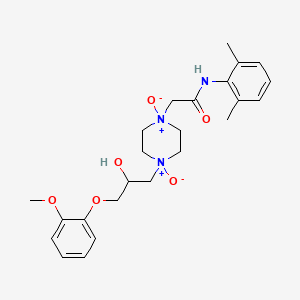
Phentermine-d5 (hydrochloride) (CRM)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phentermine-d5 (hydrochloride) (CRM) is a deuterated form of phentermine, a sympathomimetic amine used primarily as an appetite suppressant. This compound is often utilized as an internal standard in mass spectrometry for the quantification of phentermine. It is categorized as an anorectic and amphetamine, and it has been used in formulations for the treatment of obesity .
Applications De Recherche Scientifique
Phentermine-d5 (hydrochloride) is extensively used in scientific research, particularly in:
Biology: Studying metabolic pathways and the effects of deuterium incorporation on biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of phentermine and its derivatives.
Industry: Quality control and calibration of analytical instruments.
Mécanisme D'action
Phentermine is a sympathomimetic amine with pharmacologic activity similar to the prototype drugs of this class used in obesity, amphetamine (d- and dll-amphetamine) . The mechanism of action in reducing appetite is secondary to CNS effects, including stimulation of the hypothalamus to release norepinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phentermine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the phentermine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Phentermine-d5 (hydrochloride) follows stringent protocols to maintain the purity and consistency required for its use as a Certified Reference Material (CRM). The production process is characterized by metrologically valid procedures and adherence to international standards such as ISO/IEC 17025 and ISO 17034 .
Analyse Des Réactions Chimiques
Types of Reactions
Phentermine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phentermine: The non-deuterated form, used similarly as an appetite suppressant.
Amphetamine: Shares structural similarities and pharmacological effects.
Methamphetamine: Another sympathomimetic amine with potent central nervous system stimulant properties.
Uniqueness
Phentermine-d5 (hydrochloride) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This deuterated form is particularly valuable in research settings where accurate measurement of phentermine is crucial .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Phentermine-d5 (hydrochloride) (CRM) can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzaldehyde-d5", "Nitroethane", "Aniline", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen chloride gas", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of Benzaldehyde-d5 and Nitroethane in the presence of an acidic catalyst to form 2-nitro-1-phenylpropan-1-ol-d5.", "Step 2: Reduction of 2-nitro-1-phenylpropan-1-ol-d5 with Sodium borohydride to yield 2-amino-1-phenylpropan-1-ol-d5.", "Step 3: Acylation of 2-amino-1-phenylpropan-1-ol-d5 with Acetyl chloride in the presence of a base to form N-acetyl-2-amino-1-phenylpropan-1-ol-d5.", "Step 4: Reaction of N-acetyl-2-amino-1-phenylpropan-1-ol-d5 with Aniline in the presence of Hydrogen chloride gas to yield Phentermine-d5.", "Step 5: Formation of Phentermine-d5 hydrochloride salt by treating Phentermine-d5 with Hydrochloric acid in Methanol/Ethyl acetate mixture.", "Step 6: Purification of the final product by recrystallization from Water." ] } | |
Numéro CAS |
1330236-21-9 |
Formule moléculaire |
C10H16ClN |
Poids moléculaire |
190.72 g/mol |
Nom IUPAC |
2-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/i3D,4D,5D,6D,7D; |
Clé InChI |
NCAIGTHBQTXTLR-BQAHAFBHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)(C)N)[2H])[2H].Cl |
SMILES |
NC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)N.Cl |
Synonymes |
2-methyl-1-(phenyl-d5)propan-2-amine, monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


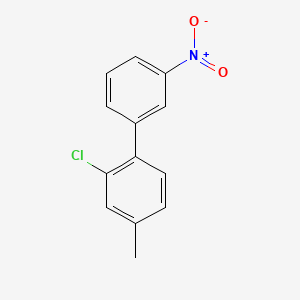
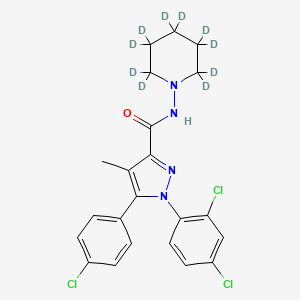
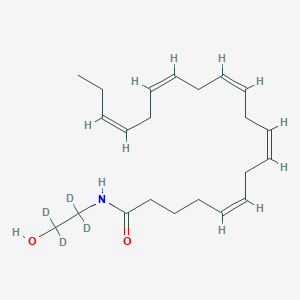
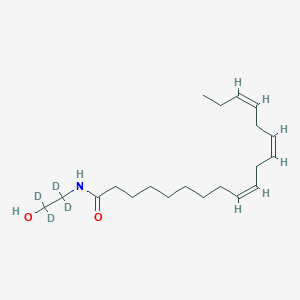
![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)
